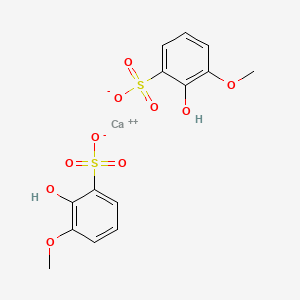
Calcium guaiacosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium guaiacosulfonate is a chemical compound with the molecular formula C14H14CaO10S2. It is a calcium salt of guaiacolsulfonic acid, which is an aromatic sulfonic acid. This compound is known for its medicinal properties, particularly as an expectorant, which helps in thinning mucus and easing chest congestion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium guaiacosulfonate typically involves the reaction of guaiacolsulfonic acid with calcium carbonate. The reaction is carried out in an aqueous medium, where guaiacolsulfonic acid is dissolved and then reacted with calcium carbonate to form this compound and carbon dioxide as a byproduct. The reaction conditions usually involve maintaining a controlled temperature to ensure complete reaction and high yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where guaiacolsulfonic acid and calcium carbonate are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure uniformity and completeness of the reaction. The final product is filtered, dried, and purified to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Calcium guaiacosulfonate undergoes various chemical reactions, including:
Oxidation: The phenolic group in the compound can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Calcium guaiacosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and as a potential antioxidant.
Medicine: Widely used as an expectorant in cough syrups and other formulations to relieve chest congestion.
Industry: Employed in the formulation of certain industrial products due to its chemical properties
Mecanismo De Acción
The mechanism of action of calcium guaiacosulfonate primarily involves its expectorant properties. It works by thinning the mucus in the respiratory tract, making it easier to expel. This is achieved through the stimulation of the mucous glands, leading to increased secretion of mucus, which is less viscous and easier to cough up. The compound may also have antioxidant properties, which contribute to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Guaiacolsulfonic Acid: The parent compound of calcium guaiacosulfonate, used similarly as an expectorant.
Potassium Guaiacolsulfonate: Another salt of guaiacolsulfonic acid with similar medicinal properties.
Calcium Lignosulfonate: Used in different applications, such as soil amendment and as a dispersant in industrial processes .
Uniqueness
This compound is unique due to its specific combination of calcium and guaiacolsulfonic acid, which provides both the expectorant properties of guaiacolsulfonic acid and the beneficial effects of calcium. This makes it particularly effective in medicinal formulations aimed at relieving respiratory congestion while also providing a source of calcium .
Propiedades
Fórmula molecular |
C14H14CaO10S2 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
calcium;2-hydroxy-3-methoxybenzenesulfonate |
InChI |
InChI=1S/2C7H8O5S.Ca/c2*1-12-5-3-2-4-6(7(5)8)13(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2 |
Clave InChI |
NAEMJSCYKBZEFJ-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C(=CC=C1)S(=O)(=O)[O-])O.COC1=C(C(=CC=C1)S(=O)(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















